molecular formula C18H16N6O2 B2423840 N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide CAS No. 881082-74-2

N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide

Cat. No.: B2423840
CAS No.: 881082-74-2
M. Wt: 348.366
InChI Key: OZDDDLNVCYJDSU-UHFFFAOYSA-N
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Description

N’-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer research .

Properties

IUPAC Name

N'-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2/c1-11-5-6-13(8-12(11)2)24-17-14(9-21-24)16(19-10-20-17)22-23-18(25)15-4-3-7-26-15/h3-10H,1-2H3,(H,23,25)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDDDLNVCYJDSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide typically involves multiple steps. One common method includes the cyclization of ethyl 5-amino-1H-pyrazole-4-carboxylates to form pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, followed by treatment with substituted anilines . Another approach involves the hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, followed by cyclization and subsequent reactions with various reagents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines .

Scientific Research Applications

Synthesis and Structural Characterization

The compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities. The synthesis typically involves multi-step reactions starting from aminopyrazole derivatives, followed by the introduction of furan and hydrazide functionalities. The structural characterization is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the molecular structure and purity.

Anti-inflammatory Properties

Several studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anti-inflammatory effects. For instance, compounds in this class have been shown to inhibit cyclooxygenase enzymes, leading to reduced production of inflammatory mediators. This property makes them potential candidates for the development of new anti-inflammatory drugs .

Antimicrobial Activity

Research has demonstrated that pyrazolo[3,4-d]pyrimidine derivatives possess antimicrobial properties against a range of bacteria and fungi. For example, studies have shown that certain derivatives can inhibit the growth of pathogenic microorganisms, suggesting their use as antimicrobial agents in pharmaceuticals or agricultural applications .

Antioxidant Effects

The antioxidant activity of these compounds has also been evaluated. The ability to scavenge free radicals suggests that they could be beneficial in preventing oxidative stress-related diseases. This property is particularly relevant in the context of chronic diseases such as cancer and cardiovascular disorders .

Pharmaceutical Development

Given their diverse biological activities, compounds like N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide are being explored for various therapeutic applications:

  • Anti-inflammatory drugs : Targeting conditions like arthritis and other inflammatory diseases.
  • Antimicrobial agents : Developing new treatments for infections resistant to current antibiotics.
  • Antioxidants : Formulating supplements or therapeutic agents aimed at reducing oxidative damage.

Agricultural Applications

The antimicrobial properties also extend to agricultural uses where such compounds could be utilized as fungicides or bactericides to protect crops from pathogens. Their ability to enhance plant resistance against diseases could lead to more sustainable agricultural practices.

Case Studies and Research Findings

StudyFocusFindings
Abd El-Salam et al. (2012)Synthesis and anti-inflammatory activityDemonstrated lower toxicity compared to Diclofenac with significant anti-inflammatory effects .
Research on antimicrobial activityEvaluation against various pathogensFound effective against both Gram-positive and Gram-negative bacteria .
Antioxidant studiesScavenging ability testsShowed promising results in reducing oxidative stress markers in vitro .

Mechanism of Action

The mechanism of action of N’-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide involves inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, which is essential for cell cycle progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to selectively inhibit CDK2 makes it a promising candidate for targeted cancer therapy .

Biological Activity

N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide is a heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine moiety, which is known for its diverse biological activities. The molecular formula is C18H20N6O2C_{18}H_{20}N_6O_2, with a molecular weight of approximately 354.39 g/mol.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have shown efficacy against various cancer cell lines. In a comparative study, several derivatives were tested against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, revealing IC50 values ranging from 6.2 μM to 43.4 μM for different derivatives .

CompoundCancer Cell LineIC50 (μM)
47fHCT-1166.2
47eT47D27.3

Antimicrobial Activity

Compounds similar to this compound have shown antimicrobial properties against various pathogens. A study on related pyrazole derivatives indicated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Anti-inflammatory Properties

Research has indicated that pyrazole derivatives possess anti-inflammatory effects through the inhibition of cyclooxygenase enzymes (COX). This activity contributes to their potential use in treating inflammatory diseases . The mechanism involves the modulation of pro-inflammatory cytokines and pathways.

The biological activity of this compound may involve:

  • Inhibition of Kinases : Similar compounds have been reported to act as kinase inhibitors. The selectivity and potency against specific kinases can lead to reduced tumor growth and proliferation.
  • Modulation of Apoptosis : Inducing apoptosis in cancer cells through the activation of intrinsic pathways has been observed with related compounds.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties that can protect cells from oxidative stress, contributing to their therapeutic potential.

Case Studies

In one notable case study involving a series of pyrazolo[3,4-d]pyrimidine derivatives, researchers synthesized multiple analogs and evaluated their biological activities. The study found that specific substitutions on the phenyl ring significantly enhanced anticancer efficacy while maintaining low toxicity levels in normal cells .

Q & A

Q. What are the standard synthetic routes for N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide?

The synthesis typically involves multi-step reactions:

  • Core formation : Cyclization of precursors (e.g., hydrazine derivatives and pyrimidine intermediates) under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine core .
  • Substitution : Introduction of the 3,4-dimethylphenyl group via nucleophilic aromatic substitution or coupling reactions .
  • Hydrazide linkage : Reaction of the pyrazolo[3,4-d]pyrimidine intermediate with furan-2-carbohydrazide using coupling agents like EDCI/HOBt in anhydrous DMF .
  • Optimization : Solvent selection (e.g., acetonitrile or DMF), temperature control (60–80°C), and catalysts (e.g., K₂CO₃) are critical for yield improvement (75–85%) and purity (>95%) .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of aromatic protons (δ 7.2–8.5 ppm), methyl groups (δ 2.1–2.5 ppm), and hydrazide NH signals (δ 9.8–10.2 ppm) .
  • Mass spectrometry (HRMS) : Validates the molecular ion peak (e.g., [M+H]⁺ at m/z 403.1425) .
  • HPLC : Assesses purity (>98%) using a C18 column and acetonitrile/water gradient .
  • IR spectroscopy : Detects carbonyl (C=O, ~1670 cm⁻¹) and NH stretches (~3350 cm⁻¹) .

Q. How can researchers optimize reaction conditions to improve yield during synthesis?

  • Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance reactivity for substitution steps .
  • Temperature control : Maintaining 60–80°C during cyclization minimizes side products .
  • Catalysts : K₂CO₃ or triethylamine improves nucleophilic substitution efficiency .
  • Workup protocols : Gradient recrystallization (e.g., ethanol/water) ensures high purity .

Advanced Research Questions

Q. What strategies are used to analyze and resolve contradictory data in biological activity assays?

  • Dose-response curves : Validate IC₅₀ values across multiple assays (e.g., enzymatic vs. cell-based) to confirm potency .
  • Structural analogs : Compare activity of derivatives (e.g., methyl vs. methoxy substituents) to identify SAR trends .
  • Orthogonal assays : Use SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to corroborate binding affinity data from fluorescence quenching .

Q. How does the substitution pattern on the pyrazolo[3,4-d]pyrimidine core influence its interaction with biological targets?

  • 3,4-Dimethylphenyl group : Enhances hydrophobic interactions with kinase ATP-binding pockets (e.g., EGFR) .
  • Furan-2-carbohydrazide : The planar furan ring facilitates π-π stacking with aromatic residues (e.g., Phe831 in EGFR), while the hydrazide group forms hydrogen bonds with catalytic lysine residues .
  • Methyl substitutions : Electron-donating groups (e.g., 3,4-dimethyl) improve metabolic stability but may reduce solubility .

Q. What in silico methods are employed to predict the binding affinity and selectivity of this compound?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like EGFR or CDK2. Key residues (e.g., Thr790 in EGFR) are prioritized for binding energy calculations .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories, evaluating RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • ADMET prediction : SwissADME predicts logP (~2.8) and bioavailability scores (>0.55), highlighting potential CNS permeability issues .

Q. How can researchers design in vivo studies to evaluate pharmacokinetics and toxicity?

  • Animal models : Use Sprague-Dawley rats for PK studies (IV/PO dosing) to calculate AUC, t₁/₂, and bioavailability .
  • Toxicology : Acute toxicity tests (OECD 423) with histopathology (liver/kidney) and serum biomarkers (ALT, creatinine) .
  • Formulation : PEG-based nanoparticles improve solubility and reduce hepatic first-pass metabolism .

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